molecular formula C21H20ClN3O2 B11194726 N-(2-chloro-4-methylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide

N-(2-chloro-4-methylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide

Cat. No.: B11194726
M. Wt: 381.9 g/mol
InChI Key: CASMNYSLYGGZSG-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-methylphenyl)-2-(4-ethyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring, a pyrimidine ring, and an acetamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-2-(4-ethyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Chlorination of the Aromatic Ring: The aromatic ring is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The chlorinated aromatic compound is then coupled with the pyrimidine derivative through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-methylphenyl)-2-(4-ethyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(2-Chloro-4-methylphenyl)-2-(4-ethyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-2-(4-ethyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)-2-(4-ethyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide
  • N-(4-Methylphenyl)-2-(4-ethyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide
  • N-(2-Chloro-4-methylphenyl)-2-(6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide

Uniqueness

N-(2-Chloro-4-methylphenyl)-2-(4-ethyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its chlorinated aromatic ring and pyrimidine moiety make it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C21H20ClN3O2

Molecular Weight

381.9 g/mol

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1-yl)acetamide

InChI

InChI=1S/C21H20ClN3O2/c1-3-16-12-20(27)25(21(23-16)15-7-5-4-6-8-15)13-19(26)24-18-10-9-14(2)11-17(18)22/h4-12H,3,13H2,1-2H3,(H,24,26)

InChI Key

CASMNYSLYGGZSG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=C(C=C(C=C3)C)Cl

Origin of Product

United States

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